N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of complex organic compounds often involves the construction of heterocyclic frameworks due to their significance in drug discovery and material science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent treatment with sodium ethoxide represents an innovative approach to generate pseudopeptidic [1,2,4]triazines, showcasing methodologies that could be applicable to the synthesis and functionalization of the target compound (Sañudo et al., 2006).
Antimicrobial and Antioxidant Activities
Compounds structurally related to the target molecule have been explored for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and profound antioxidant potential, indicating that similar molecules could be investigated for these properties (Raghavendra et al., 2016).
Cytotoxicity Against Cancer Cell Lines
The investigation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, for cytotoxic and antimicrobial activities reflects a significant area of research. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for the exploration of the target compound in oncological research (Nam et al., 2010).
Molecular Modeling and Design
The design and synthesis of novel compounds based on structural analogs, with a focus on enhancing specific biological activities, are pivotal. For example, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated for anti-tumor activity, showcasing a strategy that could be applied to the design and functional optimization of the target molecule for potential therapeutic applications (Nassar et al., 2015).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h6,10-13,19H,2-5,7-9,14-15H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGYDUDJNLFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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